molecular formula C10H10FN B13681716 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole

5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole

Katalognummer: B13681716
Molekulargewicht: 163.19 g/mol
InChI-Schlüssel: RWAFNYAXDUXSKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. The presence of a fluorophenyl group at the 5-position of the pyrrole ring imparts unique chemical and physical properties to this compound. Pyrroles and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluorobenzaldehyde with an amine, followed by cyclization, can yield the desired pyrrole derivative. The reaction conditions typically involve the use of a catalyst and a solvent, such as acetic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 3-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazole
  • 5-(4-Fluorophenyl)pyridine-3-carboxylic acid

Uniqueness

5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole is unique due to its specific structural features, such as the fluorophenyl group at the 5-position and the dihydropyrrole ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Eigenschaften

Molekularformel

C10H10FN

Molekulargewicht

163.19 g/mol

IUPAC-Name

5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C10H10FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7H2

InChI-Schlüssel

RWAFNYAXDUXSKI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=NC1)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.